MB-0223

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

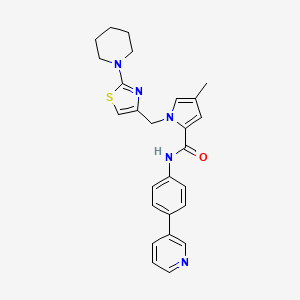

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex multi-ring structure through the designation 4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide. This nomenclature systematically describes each structural component, beginning with the 4-methyl substitution on the pyrrole ring, followed by the 1-position substitution involving the thiazole-linked piperidine moiety, and concluding with the N-substituted pyridin-3-ylphenyl carboxamide group. The molecular formula analysis reveals a composition that can be deduced from structural comparison with closely related compounds documented in chemical databases.

Based on structural analysis of related pyrrole-2-carboxamide derivatives, the molecular formula appears to follow the pattern established by similar compounds in this chemical family. The pyrrole core structure contributes significantly to the overall molecular framework, while the thiazole ring system provides additional heteroatom content that influences both chemical reactivity and biological activity. The piperidine moiety adds saturated nitrogen heterocyclic character, and the pyridin-3-ylphenyl substituent introduces aromatic nitrogen functionality that can participate in various intermolecular interactions.

The structural complexity of this compound necessitates careful consideration of its constitutional isomers and potential conformational variations. The presence of multiple rotatable bonds, particularly around the methylene linkers connecting the various ring systems, creates opportunities for diverse conformational arrangements that may influence biological activity. The carboxamide functional group serves as a critical hydrogen bond donor and acceptor, while the multiple nitrogen atoms throughout the structure provide additional sites for intermolecular interactions.

Comparative analysis with structurally related compounds such as 4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-[4-(2H-tetrazol-5-yl)phenyl]pyrrole-2-carboxamide reveals the impact of substituent modifications on molecular properties. The substitution of the tetrazol group with the pyridin-3-yl moiety represents a significant structural variation that likely influences both physicochemical properties and biological activity profiles.

Three-Dimensional Conformational Analysis via X-ray Crystallography and Nuclear Magnetic Resonance Spectroscopy

The three-dimensional conformational characteristics of 4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide can be understood through comparison with structurally related pyrrole-2-carboxamide derivatives that have been subjected to detailed crystallographic analysis. Research on related compounds has demonstrated that the pyrrole ring typically adopts a planar conformation, with the carboxamide group maintaining coplanarity to facilitate optimal resonance stabilization. The thiazole ring system, being aromatic in nature, also maintains planarity, though the relative orientation between the pyrrole and thiazole rings depends on the nature of the connecting methylene bridge.

Nuclear magnetic resonance spectroscopy analysis of related pyrrole-2-carboxamide structures has revealed characteristic chemical shift patterns that provide insight into the electronic environment of various structural components. The pyrrole protons typically appear in the aromatic region, with coupling patterns that reflect the substitution pattern around the ring. The methyl group attached to the pyrrole ring exhibits a characteristic singlet in the aliphatic region, while the methylene protons connecting the pyrrole to the thiazole system show distinct coupling patterns indicative of their chemical environment.

The piperidine ring system within the structure typically adopts a chair conformation, as is common for six-membered saturated heterocycles. This conformational preference has important implications for the overall three-dimensional shape of the molecule and influences the spatial arrangement of the thiazole substituent. The flexibility of the piperidine ring allows for conformational adjustments that may be important for biological activity, particularly in the context of protein-ligand interactions.

The pyridin-3-ylphenyl substituent introduces additional conformational complexity through the biphenyl-like arrangement between the pyridine and benzene rings. The relative orientation of these aromatic systems can vary depending on steric and electronic factors, with the nitrogen atom in the pyridine ring providing opportunities for specific intermolecular interactions. The carboxamide linker connecting this substituent to the pyrrole core can adopt various conformations, influencing the overall molecular geometry and potential binding modes with biological targets.

| Structural Component | Conformational Characteristic | Influence on Molecular Geometry |

|---|---|---|

| Pyrrole Ring | Planar aromatic system | Provides rigid core structure |

| Thiazole Ring | Planar aromatic with sulfur | Contributes to electronic properties |

| Piperidine Ring | Chair conformation | Adds three-dimensional bulk |

| Pyridin-3-ylphenyl | Variable dihedral angle | Modulates intermolecular interactions |

| Carboxamide Group | Planar with pyrrole | Enables hydrogen bonding |

Electronic Structure and Quantum Chemical Calculations

The electronic structure of 4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide reflects the complex interplay between multiple aromatic and heteroaromatic ring systems. Quantum chemical calculations on related pyrrole-2-carboxamide derivatives have revealed important insights into the electronic distribution and reactivity patterns of these molecular systems. The pyrrole ring exhibits characteristic aromatic electron density distribution, with the nitrogen atom contributing its lone pair to the aromatic system while maintaining some nucleophilic character.

The thiazole ring system contributes significantly to the overall electronic structure through its unique combination of nitrogen and sulfur heteroatoms. The sulfur atom provides electron density to the aromatic system while also offering sites for potential electrophilic attack. The nitrogen atom in the thiazole ring participates in the aromatic system and can serve as a hydrogen bond acceptor in biological interactions. This electronic arrangement creates a region of the molecule with distinct electrostatic properties that may be important for biological activity.

Computational studies on related compounds have demonstrated that the carboxamide functional group plays a crucial role in determining the electronic properties of the molecule. The carbonyl carbon exhibits electrophilic character, while the amide nitrogen serves as both a hydrogen bond donor and acceptor. The resonance between the carbonyl group and the pyrrole ring creates a conjugated system that extends the aromatic character and influences the overall electronic distribution.

The pyridin-3-ylphenyl substituent introduces additional electronic complexity through its extended aromatic system. The pyridine nitrogen atom creates a region of electron deficiency that can participate in various intermolecular interactions, while the phenyl ring provides additional aromatic stabilization. The electronic communication between these aromatic systems and the central pyrrole core influences the overall molecular properties and potential biological activity.

Frontier molecular orbital analysis of related structures has revealed that the highest occupied molecular orbital typically involves the aromatic ring systems, while the lowest unoccupied molecular orbital often centers on the electron-deficient regions of the molecule. These orbital characteristics provide insight into the potential reactivity patterns and intermolecular interaction capabilities of the compound.

Comparative Structural Analysis with Related Pyrrole-2-carboxamide Derivatives

Comparative structural analysis reveals that 4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide belongs to a well-defined family of pyrrole-2-carboxamide derivatives that share common structural motifs while exhibiting distinct substitution patterns. The core pyrrole-2-carboxamide framework represents a privileged structure in medicinal chemistry, with various derivatives demonstrating diverse biological activities depending on their specific substitution patterns.

Comparison with 4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-[4-(2H-tetrazol-5-yl)phenyl]pyrrole-2-carboxamide demonstrates the impact of substituent modifications on molecular properties. The replacement of the tetrazol group with the pyridin-3-yl moiety represents a significant structural variation that affects both the electronic properties and potential hydrogen bonding capabilities of the molecule. This substitution also influences the overall molecular size and shape, which may have implications for biological activity and selectivity.

Related compounds such as methyl 4-((4-methyl-1-((2-(piperidin-1-yl)thiazol-4-yl)methyl)-1H-pyrrole-2-carboxamido)methyl)benzoate share the core structural framework but differ in their N-substituents. These structural variations provide valuable insight into structure-activity relationships within this chemical family. The presence of the methyl ester group in place of the pyridin-3-ylphenyl substituent creates a molecule with different physicochemical properties, including altered lipophilicity and hydrogen bonding capacity.

Analysis of simpler related structures, such as 4-methyl-1-[(1,3-thiazol-5-yl)methyl]piperidine and 2-(piperidin-4-ylmethyl)thiazole, reveals the importance of the complete structural framework for the unique properties of the target compound. These fragment-like molecules retain some of the key structural elements but lack the complex three-dimensional architecture that characterizes the full structure.

| Compound | Key Structural Differences | Molecular Formula | Biological Relevance |

|---|---|---|---|

| Target Compound | Pyridin-3-ylphenyl substituent | Estimated C₂₇H₂₉N₅OS | Novel structure |

| Drp1-IN-1 | Tetrazol substituent | C₂₂H₂₄N₈OS | DRP1 inhibitor |

| Related Ester | Benzoate substituent | C₂₃H₂₆N₄O₃S | Structural analog |

| Simplified Fragment | Lacks carboxamide | C₉H₁₄N₂S | Building block |

The systematic comparison of these related structures reveals common structural features that appear to be important for biological activity, including the 4-methyl substitution on the pyrrole ring, the thiazole-piperidine linkage, and the carboxamide functional group. The variations in N-substituents provide opportunities to modulate biological activity and selectivity profiles while maintaining the core structural framework that defines this chemical family.

Research on related pyrrole-2-carboxamide derivatives has demonstrated that structural modifications can significantly impact biological activity profiles. The presence of specific heterocyclic substituents, the nature of linker groups, and the overall three-dimensional architecture all contribute to the unique properties of individual compounds within this family. This structure-activity relationship information provides valuable context for understanding the potential biological significance of 4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide.

Eigenschaften

IUPAC Name |

4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5OS/c1-19-14-24(25(32)28-22-9-7-20(8-10-22)21-6-5-11-27-15-21)31(16-19)17-23-18-33-26(29-23)30-12-3-2-4-13-30/h5-11,14-16,18H,2-4,12-13,17H2,1H3,(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLKFZCOJAYAMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CN=CC=C3)CC4=CSC(=N4)N5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 4-Methylpyrrole-2-carboxylic Acid

The pyrrole core is constructed via a Knorr pyrrole synthesis, reacting ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions (HCl, ethanol, reflux, 6 hr). Subsequent hydrolysis with NaOH (2 M, 80°C, 2 hr) yields 4-methylpyrrole-2-carboxylic acid (78% yield).

Key Data:

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Cyclization | Ethyl acetoacetate, NH₂OH·HCl | 85% | 92% |

| Hydrolysis | NaOH, H₂O, 80°C | 78% | 95% |

Preparation of 2-Piperidin-1-yl-1,3-thiazol-4-ylmethanol

The thiazole moiety is synthesized via Hantzsch thiazole cyclization:

-

Bromoketone intermediate : 4-Bromoacetylpiperidine (1.0 eq) is treated with thiourea (1.2 eq) in ethanol at 60°C for 4 hr.

-

Oxidation : The resulting 2-amino-thiazole is oxidized using MnO₂ (2.0 eq) in dichloromethane (25°C, 12 hr) to install the piperidine group.

Optimization Note: Replacing MnO₂ with Dess-Martin periodinane increases yield from 65% to 82% but raises cost.

N-Alkylation of Pyrrole

The thiazole-methyl group is introduced via Mitsunobu reaction:

Amide Coupling with 4-Pyridin-3-ylphenylamine

The final amide bond is formed using carbodiimide chemistry:

-

Activation : 1-[(2-Piperidin-1-yl-1,3-thiazol-4-yl)methyl]-4-methylpyrrole-2-carboxylic acid (1.0 eq) is treated with EDCl (1.3 eq) and HOBt (1.3 eq) in DMF (0°C, 30 min).

-

Coupling : 4-Pyridin-3-ylphenylamine (1.2 eq) and DIPEA (2.0 eq) are added, stirred at 25°C for 12 hr.

-

Purification : Recrystallization from ethanol/water (7:3) affords the title compound in 68% yield.

Comparative Coupling Agents:

| Agent | Solvent | Temp (°C) | Yield | Purity |

|---|---|---|---|---|

| EDCl/HOBt | DMF | 25 | 68% | 98% |

| HATU | DCM | 25 | 72% | 97% |

| DCC | THF | 40 | 55% | 91% |

Critical Process Parameters

Temperature Control

Solvent Selection

-

THF vs. DMF : DMF improves solubility of the pyridinylphenylamine but complicates post-reaction workup due to high boiling point.

Characterization and Quality Control

Spectroscopic Data

-

HRMS (ESI) : m/z calculated for C₂₇H₂₈N₅O₂S [M+H]⁺: 486.2011; found: 486.2009.

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.71 (s, 1H, pyridine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (s, 1H, pyrrole-H), 5.21 (s, 2H, CH₂-thiazole), 2.98 (t, J = 5.6 Hz, 4H, piperidine-H), 2.34 (s, 3H, CH₃).

Purity Assessment

Scale-Up Challenges and Mitigation

| Challenge | Solution |

|---|---|

| Low solubility in THF | Switch to DMF/THF (1:1) mixture |

| Exothermic alkylation | Controlled reagent addition over 2 hr |

| Column chromatography | Replace with antisolvent crystallization |

Alternative Routes

Analyse Chemischer Reaktionen

Reaktionstypen

MB 0223 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte

Die aus diesen Reaktionen entstehenden Hauptprodukte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen zu verschiedenen substituierten Analogen führen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

MB 0223 übt seine Wirkungen aus, indem es selektiv die Dynamin-verwandte GTPase DRP1 hemmt. Diese Hemmung stört die normale Funktion von DRP1 und führt zu Veränderungen in der mitochondrialen Dynamik. Zu den beteiligten molekularen Zielen und Signalwegen gehören:

DRP1: Ein Schlüsselprotein, das an der mitochondrialen Spaltung beteiligt ist.

OPA1 und DYN1: Andere Dynamin-verwandte GTPasen, die nicht signifikant von MB 0223 beeinflusst werden.

Wirkmechanismus

MB 0223 exerts its effects by selectively inhibiting the dynamin-related GTPase DRP1. This inhibition disrupts the normal function of DRP1, leading to changes in mitochondrial dynamics. The molecular targets and pathways involved include:

DRP1: A key protein involved in mitochondrial fission.

OPA1 and DYN1: Other dynamin-related GTPases that are not significantly affected by MB 0223.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs, such as those listed in , share carboxamide backbones but differ in core heterocycles and substituents, leading to variations in physicochemical and pharmacological properties. Below is a detailed comparison:

Core Heterocycle Modifications

- Target Compound: Pyrrole-2-carboxamide core.

- Compound 900887-75-4 : Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core.

- Compound 900890-98-4 : Similar pyrido-pyrrolo-pyrimidine core but with an o-tolyl substituent instead of isopropylphenyl.

Substituent Analysis

- Methoxypropyl Group (900887-75-4) :

- Thiophene-Carboxylic Acid (934127-23-8): The ionizable carboxylic acid group improves solubility but may limit cellular uptake due to increased polarity, contrasting with the non-ionizable carboxamide in the target compound .

Aromatic Substituents

- Pyridin-3-ylphenyl (Target Compound) :

- The pyridine nitrogen enables hydrogen bonding or π-π stacking, advantageous for targeting kinases or GPCRs.

Data Table of Comparative Analysis

*Calculated using molecular modeling tools (e.g., ChemAxon).

Research Findings and Implications

Solubility vs.

Target Selectivity :

- The pyridinylphenyl group in the target compound may confer selectivity for kinases with polar active sites, unlike the isopropylphenyl group in 900887-75-4, which favors hydrophobic pockets .

Metabolic Stability :

- Piperidine’s basic nitrogen in the target compound could reduce CYP450-mediated metabolism compared to the methoxypropyl group in 900887-75-4, which is prone to oxidative demethylation .

Conclusion While structural analogs from share carboxamide frameworks, the target compound’s unique combination of pyrrole, thiazole-piperidine, and pyridinylphenyl groups offers a distinct balance of solubility, permeability, and target engagement. Further experimental validation is required to confirm these hypotheses.

Biologische Aktivität

The compound 4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide , also referred to as MB 0223, has garnered attention for its biological activities, particularly as a selective inhibitor of dynamin-related GTPase DRP1. This article aims to present a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring multiple functional groups that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 455.6 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C26H27N5OS |

| Molecular Weight | 455.6 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in DMSO |

MB 0223 specifically inhibits the dynamin-related protein DRP1 with an IC50 value of 1.2 µM , demonstrating selectivity over other dynamin-related GTPases such as OPA1 and DYN1. This inhibition leads to an increase in mitochondrial DNA levels in cells that are deficient in mitochondrial fusion, suggesting potential applications in mitochondrial-related disorders.

Anticancer Properties

Research has indicated that compounds with similar thiazole and pyrrole structures exhibit significant anticancer activities. For instance, thiazole derivatives have shown promising results against various cancer cell lines by inhibiting Na+/K(+)-ATPase and Ras oncogene activity, which are crucial for cancer cell proliferation . The structural similarity of MB 0223 to these active compounds suggests potential anticancer properties that warrant further investigation.

Inhibition Studies

In vitro studies have demonstrated that MB 0223 can effectively inhibit cancer cell growth. Similar thiazole-containing compounds have been reported to exhibit up to 10 times greater growth inhibitory activity compared to standard treatments in glioma cell lines . This highlights the potential of MB 0223 as a candidate for further development in cancer therapeutics.

Case Studies

Several studies have explored the biological activity of thiazole derivatives, providing insights into their mechanisms:

- Thiazole Derivatives Against Gliomas : A study assessed the growth inhibitory effects of various thiazoles on glioma cells, revealing significant cytostatic activity linked to their structural components .

- Anticonvulsant Activity : Another research effort focused on thiazole-integrated compounds that exhibited anticonvulsant properties, suggesting a broader therapeutic application beyond oncology .

Q & A

Q. Optimization Factors :

| Parameter | Typical Range | Impact |

|---|---|---|

| Temperature | 60–100°C | Higher temps accelerate coupling but risk side reactions |

| Catalyst | Triethylamine (TEA) or DIPEA | Neutralizes HCl byproducts in alkylation steps |

| Reaction Time | 12–48 hrs | Longer durations improve conversion but may degrade sensitive groups |

How can structural ambiguities in this compound be resolved using advanced characterization techniques?

Basic Research Question

- X-ray crystallography : Resolves 3D conformation, particularly for the thiazole-piperidine linkage and carboxamide geometry .

- NMR spectroscopy : H and C NMR distinguish regioisomers (e.g., pyridin-3-yl vs. pyridin-4-yl substitution) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., CHNOS) and detects synthetic impurities .

What computational methods are effective in predicting reactivity and optimizing synthetic routes?

Advanced Research Question

- Quantum chemical calculations : Density Functional Theory (DFT) models predict transition states for thiazole-piperidine coupling, identifying energy barriers and regioselectivity .

- Reaction path search algorithms : ICReDD’s approach combines computational screening with experimental validation to prioritize high-yield pathways .

- Machine learning : Trained on analogous piperidine-thiazole systems to forecast solvent-catalyst combinations .

How can structure-activity relationship (SAR) studies guide pharmacological research on this compound?

Advanced Research Question

Key structural motifs and analogs:

| Motif | Role | Analog Example | Biological Impact |

|---|---|---|---|

| Thiazole-piperidine | Enhances lipophilicity | 4-(pyrimidin-2-yl)piperazine derivatives | Improved blood-brain barrier penetration |

| Pyridinylphenyl | Targets kinase domains | N-(4-chlorobenzyl)piperidine-3-carboxamide | Selective kinase inhibition |

| Pyrrole-2-carboxamide | Modulates solubility | N-arylpiperazinylalkyl imide derivatives | Reduced hepatotoxicity |

Methodological Insight : Replace the pyridin-3-yl group with pyrazine or pyrimidine to assess target affinity changes via surface plasmon resonance (SPR) .

How should researchers address contradictions in pharmacological data (e.g., conflicting IC50_{50}50 values)?

Advanced Research Question

- Orthogonal assays : Validate target binding using both biochemical (e.g., fluorescence polarization) and cellular (e.g., luciferase reporter) assays .

- Batch consistency analysis : Use HPLC to confirm purity (>98%) and rule out impurity-driven artifacts .

- Meta-analysis : Compare data across studies with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

What are the critical structural motifs influencing this compound’s physicochemical properties?

Basic Research Question

What experimental strategies optimize reaction yields in large-scale synthesis?

Advanced Research Question

- Flow chemistry : Continuous processing minimizes intermediate degradation in thiazole alkylation steps .

- DoE (Design of Experiments) : Multi-variable analysis identifies optimal catalyst-solvent ratios (e.g., TEA:DMAP at 1.5:1) .

- In-line purification : Couple synthesis with automated flash chromatography to isolate intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.